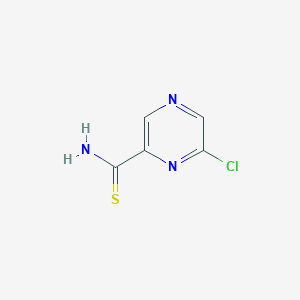

6-Chloropyrazine-2-carbothioamide

Description

Properties

IUPAC Name |

6-chloropyrazine-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3S/c6-4-2-8-1-3(9-4)5(7)10/h1-2H,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTDVHCRTBXMSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361619 | |

| Record name | Pyrazinecarbothioamide, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61689-61-0 | |

| Record name | Pyrazinecarbothioamide, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Chloropyrazine-2-carbothioamide in Drug Discovery

Executive Summary

6-Chloropyrazine-2-carbothioamide (CAS 61689-61-0) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development[1]. Characterized by an electron-deficient pyrazine core, a reactive 6-chloro substituent, and a 2-carbothioamide moiety, this compound serves as a versatile precursor for complex multi-ring systems. Its primary utility lies in the synthesis of thiazol-guanidine derivatives, which have been heavily investigated as

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of 6-Chloropyrazine-2-carbothioamide is critical for predicting its behavior in both synthetic workflows and biological systems. The low molecular weight and favorable partition coefficient make it an ideal starting fragment for Fragment-Based Drug Discovery (FBDD)[1].

| Property | Value |

| CAS Number | 61689-61-0 |

| IUPAC Name | 6-chloropyrazine-2-carbothioamide |

| Molecular Formula | C5H4ClN3S |

| Molecular Weight | 173.62 g/mol |

| LogP | ~0.488 |

| Purity (Commercial Standard) | |

| Canonical SMILES | NC(=S)C1=CN=CC(Cl)=N1 |

Table 1: Key physicochemical properties of 6-Chloropyrazine-2-carbothioamide.[1]

Chemical Reactivity and Mechanistic Insights

The synthetic value of 6-Chloropyrazine-2-carbothioamide stems from the orthogonal reactivity of its two functional groups:

-

Nucleophilic Aromatic Substitution (

) at C6: The pyrazine ring is inherently electron-withdrawing due to the inductive and resonance effects of its two nitrogen atoms. This electron deficiency highly activates the chlorine atom at the 6-position. In the presence of nucleophiles (such as amines or alkoxides), the chlorine acts as an excellent leaving group, allowing for rapid -

Hantzsch Thiazole Annulation at C2: The carbothioamide group acts as a potent bis-nucleophile. When reacted with

-haloketones, the sulfur atom first attacks the electrophilic

Fig 1: Hantzsch thiazole synthesis mechanism utilizing 6-Chloropyrazine-2-carbothioamide.

Application in Drug Discovery: BACE1 Inhibitors for Alzheimer's Disease

The amyloidogenic pathway is a primary driver of Alzheimer's disease pathology. Amyloid Precursor Protein (APP) is sequentially cleaved by

Pharmaceutical companies, notably AstraZeneca, have utilized 6-Chloropyrazine-2-carbothioamide as a core intermediate to synthesize thiazol-guanidine derivatives (e.g., patent WO2007120096)[2][3]. The pyrazine-thiazole scaffold provides the necessary hydrogen-bonding interactions and spatial geometry to competitively bind the catalytic aspartate dyad in the BACE1 active site. This mechanism halts the production of the C99 fragment and prevents subsequent

Fig 2: Amyloidogenic pathway and targeted BACE1 inhibition by pyrazine derivatives.

Experimental Workflows: Synthesis and Handling Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the standard Hantzsch cyclization using 6-Chloropyrazine-2-carbothioamide. The causality behind the solvent and temperature choices is explicitly detailed to aid troubleshooting.

Protocol: Synthesis of 2-(6-chloropyrazin-2-yl)thiazole Derivatives

-

Step 1: Reagent Preparation & Stoichiometry. Weigh 1.0 equivalent of 6-Chloropyrazine-2-carbothioamide and 1.1 equivalents of the desired

-haloketone. Causality: A slight excess of the electrophile ensures complete consumption of the carbothioamide, preventing difficult downstream chromatographic separations. -

Step 2: Solvent Selection & Reaction Setup. Dissolve the reagents in anhydrous ethanol (0.2 M concentration). Causality: Ethanol is selected because it solubilizes both starting materials at elevated temperatures and provides the protic environment necessary to facilitate the final dehydration step of the hemithioacetal intermediate.

-

Step 3: Thermal Activation. Reflux the mixture at 80°C for 2–4 hours under an inert nitrogen atmosphere. Monitor progression via TLC or LC-MS. Causality: The initial S-alkylation is rapid, but the subsequent intramolecular cyclization and dehydration require thermal energy to overcome the activation barrier.

-

Step 4: Workup & Isolation. Cool the reaction to room temperature. If the product precipitates, isolate via vacuum filtration and wash with cold ethanol. If it remains in solution, concentrate in vacuo, partition between ethyl acetate and saturated aqueous

(to neutralize any generated hydrohalic acid), extract, dry over -

Step 5: Analytical Validation. Confirm the structure via

NMR. Causality: Validation is confirmed by the disappearance of the primary thioamide protons and the appearance of a distinct thiazole aromatic proton. High-resolution mass spectrometry (HRMS) should be used to verify the exact mass and the characteristic chlorine isotope pattern (3:1 ratio for M / M+2).

References

-

Fluorochem Product Data - 6-Chloropyrazine-2-carbothioamide (CAS 61689-61-0). Fluorochem. 1

-

Molaid Chemical Database - 3,5-diamino-6-chloropyrazine-2-carbothioamide and related patents. Molaid. 2

-

NIH PMC - BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease. National Institutes of Health.4

-

WIPO - WO2007120096: Thiazol-Guanidine Derivatives Useful as a (Beta)-Related Pathologies. World Intellectual Property Organization. 3

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 3,5-diamino-6-chloropyrazine-2-carbothioamide - CAS号 952751-46-1 - 摩熵化学 [molaid.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to 6-Chloropyrazine-2-carbothioamide in Antiviral Research

Foreword: The Quest for Novel Antiviral Agents

In the relentless pursuit of effective antiviral therapeutics, medicinal chemists and drug development professionals are in a constant search for novel molecular scaffolds that can be tailored to combat a wide array of viral pathogens. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, has emerged as a "privileged scaffold" in this endeavor.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous biologically active compounds. This guide delves into the technical landscape of a specific, yet underexplored, derivative: 6-Chloropyrazine-2-carbothioamide. While direct and extensive research on this particular molecule is in its nascent stages, its structural similarity to a class of potent antiviral agents, most notably the pyrazine carboxamides, warrants a thorough examination of its potential. This document will serve as an in-depth resource for researchers, providing a comprehensive overview of the synthesis, proposed mechanism of action, and the broader context of pyrazine-based compounds in antiviral research, with a significant focus on the well-documented antiviral drug, Favipiravir, as a guiding analogue.

The Pyrazine Core: A Foundation for Antiviral Activity

The significance of the pyrazine moiety in antiviral drug discovery is perhaps best exemplified by the broad-spectrum antiviral agent, Favipiravir (T-705).[2][3] This pyrazine-2-carboxamide derivative has demonstrated efficacy against a range of RNA viruses, including influenza viruses, and has been investigated for the treatment of other severe viral infections.[2][3] The success of Favipiravir has catalyzed further exploration into pyrazine-based compounds, including their carbothioamide counterparts, with the underlying hypothesis that the core scaffold is a key determinant of antiviral activity.[1]

Case Study: Favipiravir - A Paradigm of Pyrazine-Based Antiviral Action

Favipiravir functions as a prodrug that, upon entering the host cell, is converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[4] This active metabolite then targets the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[5] The mechanism of action is primarily attributed to lethal mutagenesis, where the incorporation of Favipiravir-RTP into the nascent viral RNA strand leads to an accumulation of fatal mutations.[4] To a lesser extent, it can also act as a chain terminator, prematurely halting viral RNA synthesis.[4]

Proposed Mechanism of Action for 6-Chloropyrazine-2-carbothioamide

Given the structural analogy to Favipiravir, it is plausible that 6-Chloropyrazine-2-carbothioamide, upon intracellular conversion to its active triphosphate form, would also target the viral RdRp. The replacement of the carboxamide's oxygen with a sulfur atom in the carbothioamide could modulate the molecule's electronic and steric properties, potentially influencing its interaction with the viral polymerase and its overall antiviral potency.

Diagram: Proposed Intracellular Activation and Mechanism of Action

Caption: Proposed intracellular activation and antiviral mechanism of 6-Chloropyrazine-2-carbothioamide.

Data Presentation: Antiviral Activity of Related Pyrazine Derivatives

| Compound/Derivative | Virus | Assay | Activity (IC50/EC50) | Reference |

| Favipiravir (T-705) | Influenza A (H1N1) | Plaque Reduction | 0.014 - 0.55 µg/mL | [6] |

| 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogue | Influenza A (H3N2) | Cell-based | 7.41 µM | [6] |

| 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogue | Influenza A (H1N1) | Cell-based | 5.63 µM | [6] |

| Pyrazine-triazole conjugate | SARS-CoV-2 | Cell-based | Potent activity | [5] |

| (S)‐N‐(1‐(benzo[d]thiazol‐2‐yl)‐2‐phenylethyl)pyrazine‐2‐carboxamide | SARS-CoV-2 | Cell-based | Significant potency | [5] |

| Pyrazine-2-carboxylic acid with Trp-OMe | Influenza A (H1N1) | Cell-based | Suppressed replication | [7] |

Experimental Protocols

The following protocols provide a framework for the synthesis and antiviral evaluation of 6-Chloropyrazine-2-carbothioamide, based on established methodologies for related compounds.

Synthesis of 6-Chloropyrazine-2-carbothioamide

The most direct route to 6-Chloropyrazine-2-carbothioamide is through the thionation of its corresponding carboxamide.[1]

Step 1: Synthesis of 6-Chloropyrazine-2-carboxamide

This precursor can be synthesized from 6-chloropyrazine-2-carboxylic acid.

-

Acid Chloride Formation: To a solution of 6-chloropyrazine-2-carboxylic acid in an inert solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride or oxalyl chloride dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature until the evolution of gas ceases. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Amidation: In a separate flask, dissolve the desired amine (in this case, ammonia or an ammonia equivalent) in an appropriate solvent.

-

Reaction: Slowly add the acid chloride solution to the amine solution at 0 °C.

-

Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove any unreacted starting materials and byproducts. Purify the crude product by recrystallization or column chromatography to obtain 6-chloropyrazine-2-carboxamide.

Step 2: Thionation of 6-Chloropyrazine-2-carboxamide

-

Reagent Selection: Utilize a thionating agent such as Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀).[1]

-

Reaction Setup: Dissolve 6-chloropyrazine-2-carboxamide in a dry, high-boiling point solvent like toluene or xylene.

-

Thionation: Add the thionating agent to the solution and heat the mixture to reflux.

-

Reaction Monitoring: Monitor the conversion of the carboxamide to the carbothioamide by TLC.

-

Purification: Upon completion, cool the reaction mixture and purify the product using column chromatography on silica gel to yield 6-Chloropyrazine-2-carbothioamide.

Diagram: Synthetic Workflow

Caption: General synthetic workflow for 6-Chloropyrazine-2-carbothioamide.

In Vitro Antiviral Activity Assay

A cell-based assay is a standard method to determine the antiviral efficacy of a compound.

-

Cell Culture: Maintain a suitable host cell line (e.g., Madin-Darby canine kidney (MDCK) cells for influenza virus) in appropriate culture medium.

-

Compound Preparation: Prepare a stock solution of 6-Chloropyrazine-2-carbothioamide in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Infection: Seed the host cells in 96-well plates and infect them with the virus of interest at a predetermined multiplicity of infection (MOI).

-

Treatment: After a brief incubation period to allow for viral adsorption, remove the virus inoculum and add fresh medium containing the various concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 48-72 hours).

-

Endpoint Measurement: Assess the antiviral activity by measuring the inhibition of viral replication. Common methods include:

-

Plaque Reduction Assay: Staining the cell monolayer to visualize and count viral plaques.[4]

-

Cytopathic Effect (CPE) Reduction Assay: Visually scoring the protection of cells from virus-induced death.

-

Quantitative Polymerase Chain Reaction (qPCR): Quantifying the reduction in viral RNA levels.

-

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

Conclusion and Future Directions

While the direct antiviral profile of 6-Chloropyrazine-2-carbothioamide remains to be fully elucidated, its structural heritage within the pyrazine family of bioactive molecules, particularly its close relationship to the carboxamide class of antivirals, presents a compelling case for its investigation. The established synthetic routes for related compounds provide a clear path for its preparation, and the well-understood mechanism of action of Favipiravir offers a strong hypothesis for its potential mode of antiviral activity.

Future research should focus on the synthesis and in vitro screening of 6-Chloropyrazine-2-carbothioamide against a broad panel of RNA viruses. Structure-activity relationship (SAR) studies, involving modifications at the 6-position of the pyrazine ring and on the carbothioamide group, will be crucial in optimizing its antiviral potency and pharmacokinetic properties. The insights gained from such studies will not only shed light on the potential of this specific molecule but will also contribute to the broader understanding of the pyrazine scaffold as a versatile platform for the development of next-generation antiviral agents.

References

-

The Genesis of a Bioactive Scaffold: A Technical Guide to the Discovery and History of Pyrazine-Carbothioamides. Benchchem.

-

Comparative Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid's Mechanism of Action in Antiviral Therapy. Benchchem.

-

Synthesis and Biological Evaluation of 2‐oxo‐pyrazine‐3‐carboxamide‐yl Nucleoside Analogues and Their Epimers as Inhibitors of Influenza A Viruses. Scilit.

-

Viroporins as a potential target of antiviral drugs based on pyrazine derivatives of amino acid esters. Sciforum.

-

Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae.

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.

-

New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. sciforum.net [sciforum.net]

A Guide to the Safety and Toxicological Assessment of 6-Chloropyrazine-2-carbothioamide

Preamble: Navigating the Unknowns of a Novel Chemical Entity

For researchers and drug development professionals, the journey of a new chemical entity from synthesis to application is paved with critical safety and toxicological evaluations. This guide focuses on 6-Chloropyrazine-2-carbothioamide, a heterocyclic compound with potential applications in medicinal chemistry, drawing parallels from related pyrazine structures investigated for various biological activities.[1][2] It is imperative to state at the outset that a comprehensive, publicly available Safety Data Sheet (SDS) and a full toxicological profile for 6-Chloropyrazine-2-carbothioamide are not available at the time of this writing.

This document, therefore, is not a definitive SDS. Instead, it serves as an in-depth technical guide that adopts a surrogate-based approach to infer potential hazards and outlines a systematic workflow for the toxicological characterization of this and other novel chemical entities. By referencing data from structurally similar compounds, such as 6-Chloropyrazine-2-carboxylic acid and 2-Chloropyrazine, we can establish a baseline for safe handling while emphasizing that these are estimations that necessitate experimental validation. This guide is designed to empower the researcher with the principles and methodologies required to safely manage and comprehensively evaluate such compounds.

Section 1: Inferred Hazard Identification and Safe Handling Protocols

A Safety Data Sheet is the cornerstone of chemical safety. In its absence, a conservative approach based on related structures is the most responsible course of action. The following sections are structured to mirror a standard GHS-compliant SDS, populated with inferred data.

Disclaimer: The following information is extrapolated from the Safety Data Sheets of structurally related compounds and should be used for preliminary guidance only. An official SDS must be developed based on empirical data for 6-Chloropyrazine-2-carbothioamide.

Inferred Physicochemical and Hazard Profile

The physical and chemical properties of a compound dictate its behavior and potential for exposure. The hazard classification is inferred from compounds sharing the 6-chloropyrazine core.

| Property | Inferred Value / Information | Source / Rationale |

| Molecular Formula | C₅H₄ClN₃S | - |

| Molecular Weight | 173.62 g/mol | - |

| Appearance | Likely a solid (e.g., powder) at room temperature.[3] | Based on related pyrazine carboxylic acids and carboxamides. |

| Solubility | Likely soluble in organic solvents.[4] | Common characteristic of similar heterocyclic compounds. |

| GHS Hazard Class (Inferred) | Acute Toxicity, Oral (Category 3); Skin Corrosion/Irritation (Category 2); Serious Eye Damage/Eye Irritation (Category 2); Fatal if inhaled (Acute Toxicity, Inhalation, Category 2).[5][6] | Based on data for 2-Chloropyrazine and other toxic pyrazine derivatives.[5][6] A conservative classification is adopted due to the presence of the reactive thioamide group. |

| Inferred Hazard Statements | H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H330: Fatal if inhaled.[6][7] | Corresponds to the inferred GHS hazard classes. |

Recommended Handling, Storage, and Personal Protective Equipment (PPE)

Given the inferred toxicity, particularly the potential for fatal inhalation, stringent controls are necessary.

-

Engineering Controls : All manipulations of solid 6-Chloropyrazine-2-carbothioamide should be conducted in a certified chemical fume hood to prevent dust and aerosol formation.[8] Use of a powder-containment balance enclosure is recommended for weighing. Ensure that eyewash stations and safety showers are readily accessible.[5]

-

Personal Protective Equipment (PPE) :

-

Hand Protection : Wear nitrile or other chemically resistant gloves at all times.[8]

-

Eye/Face Protection : Use safety glasses with side-shields or, preferably, safety goggles. A face shield may be required for operations with a high splash potential.[6]

-

Skin and Body Protection : A lab coat is mandatory. For larger quantities, impervious clothing may be necessary.[8]

-

Respiratory Protection : Due to the inferred high inhalation toxicity, a NIOSH-approved respirator is required if there is any risk of dust generation outside of a fume hood.[6]

-

-

Handling : Avoid all contact with skin, eyes, and clothing.[9] Do not breathe dust. Wash hands thoroughly after handling, even if gloves were worn.[8]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[5][8] Consider storing in a locked cabinet to control access.[10]

First-Aid and Emergency Procedures

Immediate and appropriate first aid is critical in case of exposure.

-

Inhalation : If inhaled, immediately remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6] Seek immediate medical attention as the effects may be fatal.[6]

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation develops or persists.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting.[8] Rinse mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

-

Fire-Fighting Measures : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5] Hazardous combustion products may include nitrogen oxides, carbon oxides, sulfur oxides, and hydrogen chloride gas.[6]

Section 2: A Proposed Workflow for Toxicity Profile Characterization

For a novel compound like 6-Chloropyrazine-2-carbothioamide, a tiered approach to toxicity testing is logical and resource-efficient. The workflow begins with computational and in vitro methods to screen for potential liabilities before any resource-intensive in vivo studies are considered.

Caption: Proposed tiered workflow for toxicological assessment.

Phase 1: In Silico and Physicochemical Characterization

The initial step leverages computational models to predict toxicity and experimental analysis of physical properties to inform the design of subsequent assays.

-

Rationale : This phase is a rapid, low-cost screen to identify potential major liabilities. Read-across from the known toxicity of related pyrazines and pyridines can provide initial flags for hepatotoxicity or other organ-specific effects.[11] Physicochemical data, especially solubility, is critical for preparing accurate dosing solutions for in vitro tests.

-

Methodology :

-

Computational Toxicology : Utilize software like DEREK Nexus® or TOPKAT® to predict mutagenicity, carcinogenicity, and other endpoints based on structural alerts.

-

Solubility : Determine the compound's solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO) using HPLC or UV-Vis spectroscopy.

-

Stability : Assess the compound's stability in the chosen assay media over the planned experiment duration to ensure the tested substance is the parent compound.

-

Phase 2: In Vitro General Toxicity Screening

This phase assesses the compound's general effect on cell viability across different cell types.

-

Rationale : Cytotoxicity is a fundamental indicator of toxicity. Using a liver cell line (e.g., HepG2) is crucial as the liver is a primary site of metabolism and potential toxicity.[12] A second, non-hepatic cell line (e.g., HEK293) provides comparative data on cell-type specificity.

-

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture : Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Dosing : Prepare a 2X stock solution of 6-Chloropyrazine-2-carbothioamide in culture medium (with ≤0.5% DMSO). Perform serial dilutions to create a dose-response curve (e.g., 0.1, 1, 10, 50, 100 µM).

-

Treatment : Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation : Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals form.

-

Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout : Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

-

Phase 3: In Vitro Specific Toxicity Assessment

If cytotoxicity is observed, or as part of a standard screening cascade, more specific toxicity endpoints must be evaluated.

-

Rationale :

-

Genotoxicity : Mutagenicity is a critical endpoint, as DNA damage can lead to cancer.[13] The Ames test is the gold standard for detecting chemically induced gene mutations.[13]

-

Cardiotoxicity : Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia, leading to the withdrawal of many drugs from the market.

-

Metabolic Interaction : Inhibition of cytochrome P450 (CYP) enzymes can lead to adverse drug-drug interactions.[12]

-

Caption: Logical flow of a risk assessment process.

Section 3: Conclusion and Forward-Looking Recommendations

6-Chloropyrazine-2-carbothioamide represents a chemical entity with research potential but without a defined safety profile. This guide has established a responsible framework for its initial management and toxicological evaluation. Based on structural analogs, this compound should be treated as highly toxic, particularly via inhalation, necessitating stringent handling controls.

The true toxicological profile can only be determined through empirical testing. The proposed workflow, beginning with in silico and in vitro methods, provides a scientifically sound and ethical path forward. By systematically evaluating cytotoxicity, genotoxicity, and other specific endpoints, researchers can build a comprehensive dataset to enable a formal risk assessment. This methodical approach ensures not only the safety of laboratory personnel but also the integrity of the research conducted, forming the essential foundation for any future development of this or any novel chemical compound.

References

-

SBM LIFE SCIENCE CORP. Safety Data Sheet. [Link]

-

Yusof, N. A., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering. [Link]

-

Semantic Scholar. (n.d.). Synthesis and molecular docking study of 6-chloropyrazine-2- carboxylic acid derivatives. [Link]

-

Covetrus. (n.d.). Material Safety Data Sheet. [Link]

-

PubChem. (n.d.). 6-Chloropyrazine-2-carboxylic acid. [Link]

-

U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings. [Link]

-

Hirsh, A. J., et al. (2008). Pharmacological properties of...a novel epithelial sodium channel blocker.... Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Clineschmidt, B. V., et al. (1977). Central serotonin-like activity of 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; MK-212). European Journal of Pharmacology. [Link]

-

National Toxicology Program. (n.d.). Toxicity Studies of o-Chloropyridine.... NCBI Bookshelf. [Link]

-

The Good Scents Company. (n.d.). 2-amino-6-chloropyrazine. [Link]

-

Wen, B., & Zhou, M. (2009). Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine.... Chemical Research in Toxicology. [Link]

-

PubChem. (n.d.). Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine.... [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2-amino-6-chloropyrazine, 33332-28-4 [thegoodscentscompany.com]

- 5. fishersci.com [fishersci.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

- 8. chemscene.com [chemscene.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. images.thdstatic.com [images.thdstatic.com]

- 11. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Role of 6-Chloropyrazine-2-carbothioamide in Favipiravir Synthesis

The following technical guide details the role, synthesis, and application of 6-Chloropyrazine-2-carbothioamide as a strategic intermediate in the synthesis of Favipiravir (T-705).

Executive Summary

6-Chloropyrazine-2-carbothioamide (CAS 61689-61-0) serves as a specialized, high-fidelity intermediate in the synthesis of Favipiravir (T-705) and its analogs. While industrial routes often utilize 3,6-dichloropyrazine-2-carbonitrile or 3-hydroxypyrazine-2-carboxylic acid, the thioamide pathway offers a distinct chemoselective advantage: it facilitates the conversion of the nitrile moiety to the primary amide under mild, oxidative conditions. This avoids the harsh acidic or basic hydrolysis steps that can inadvertently degrade the sensitive halogen substituent (C6-Cl) or the pyrazine core itself.

This guide delineates the "Thioamide Protocol," a robust method for installing the carboxamide functionality essential to the Favipiravir pharmacophore, ensuring high yield and purity prior to downstream fluorination and hydroxylation.

Chemical Context & Strategic Role

The Challenge of Amide Installation

The synthesis of Favipiravir requires the precise installation of a carboxamide group (-CONH

-

Direct Hydrolysis (Acid/Base): Often leads to side reactions, including the hydrolysis of the C6-chlorine atom (yielding a hydroxyl impurity prematurely) or ring opening.

-

The Thioamide Solution: Converting the nitrile first to a carbothioamide (-CSNH

) allows for a subsequent mild oxidative desulfurization to the amide. This two-step sequence preserves the C6-Cl "handle" required for later fluorination (Halex reaction).

Retrosynthetic Analysis

The 6-Chloropyrazine-2-carbothioamide intermediate sits at the junction between the raw pyrazine core and the functionalized drug substance.

-

Precursor: 6-Chloropyrazine-2-carbonitrile (via ammoxidation or dehydration).

-

Intermediate: 6-Chloropyrazine-2-carbothioamide .

-

Product: 6-Chloropyrazine-2-carboxamide (Precursor to T-705).

Figure 1: Retrosynthetic logic placing the thioamide as the gateway to the amide functionality.

Experimental Protocols

Synthesis of 6-Chloropyrazine-2-carbothioamide

This protocol describes the conversion of 6-chloropyrazine-2-carbonitrile to the thioamide using hydrogen sulfide or a surrogate (e.g., ammonium sulfide) in a basic medium.

Reagents:

-

6-Chloropyrazine-2-carbonitrile (1.0 eq)

-

Ammonium sulfide (20% aq. solution) or NaSH/MgCl

-

Solvent: Methanol or DMF

-

Temperature: 0°C to Room Temperature (RT)

Protocol:

-

Dissolution: Dissolve 6-chloropyrazine-2-carbonitrile (10 g, 71.7 mmol) in Methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition: Add Ammonium Sulfide solution (20% in water, 30 mL) dropwise over 20 minutes while maintaining the temperature at 0–5°C using an ice bath. Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The nitrile peak should disappear, replaced by the more polar thioamide peak.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove methanol.

-

Isolation: Pour the residue into ice-cold water (200 mL). The yellow precipitate (thioamide) will form.

-

Purification: Filter the solid, wash with cold water (3 x 50 mL) to remove sulfide salts, and dry in a vacuum oven at 45°C.

-

Yield: Expected yield 85–92%. Yellow crystalline solid.

Conversion to 6-Chloropyrazine-2-carboxamide

This step utilizes a mild oxidative desulfurization protocol (H

Reagents:

-

6-Chloropyrazine-2-carbothioamide (1.0 eq)

-

Hydrogen Peroxide (30% aq., 3.0 eq)

-

Sodium Hydroxide (0.1 N) or Zirconium(IV) Chloride (catalytic)

-

Solvent: Acetone/Water or Ethanol

Protocol:

-

Preparation: Suspend 6-Chloropyrazine-2-carbothioamide (5 g, 28.8 mmol) in Acetone (50 mL) and Water (10 mL).

-

Oxidation: Cool to 0°C. Add Hydrogen Peroxide (30%, 9.8 mL) dropwise. Maintain pH ~8-9 with dilute NaOH if necessary (or use ZrCl

catalyst for neutral conditions). -

Completion: Stir at 0°C for 1 hour, then warm to RT for 1 hour. The yellow suspension will turn white/colorless as the amide forms.

-

Quenching: Quench excess peroxide with saturated sodium thiosulfate solution.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na

SO -

Crystallization: Evaporate solvent. Recrystallize the crude solid from Ethanol/Water.

-

Characterization: Product is 6-Chloropyrazine-2-carboxamide .[1]

-

Yield: ~80-88%.

-

Purity: >98% (HPLC).

-

Critical Quality Attributes (CQAs) & Data

The following table summarizes the key analytical data for the intermediate and its conversion product.

| Parameter | 6-Chloropyrazine-2-carbothioamide | 6-Chloropyrazine-2-carboxamide |

| CAS Number | 61689-61-0 | 36070-79-8 |

| Appearance | Yellow crystalline powder | White to off-white solid |

| Melting Point | 148–152 °C | 168–170 °C |

| IR (cm | 3280, 3150 (NH | 3350, 3180 (NH |

| Key Impurity | Unreacted Nitrile (<0.5%) | Hydrolysis product (Acid) (<0.2%) |

| Solubility | DMSO, DMF, Hot MeOH | DMSO, MeOH, EtOAc |

Pathway Visualization

The following diagram illustrates the specific chemical transformation and the mechanism of oxidative desulfurization.

Figure 2: Mechanism of Oxidative Desulfurization converting Thioamide to Amide.

Downstream Elaboration to Favipiravir

Once 6-Chloropyrazine-2-carboxamide is secured via the thioamide route, it is converted to Favipiravir through the following established steps:

-

Hydroxylation (C3): The amide is subjected to nitration (using KNO

/H -

Fluorination (C6): The C6-Chlorine atom is substituted with Fluorine using a nucleophilic fluorinating agent (e.g., KF, TBAF) in a Halex reaction, often requiring elevated temperatures and phase transfer catalysts.

Why this route? By using the thioamide intermediate, the chemist ensures that the amide nitrogen is installed before the harsh fluorination steps, preventing the formation of hydrolysis byproducts that plague the direct nitrile-to-acid-to-amide routes.

References

-

Bahrami, K., Khodaei, M. M., & Tirandaz, Y. (2009).[2] Desulfurization of Thioamides into Amides with H2O2/ZrCl4 Reagent System.[2][3] Synthesis, 2009(03), 369-371.[2] Link

-

Fluorochem. (n.d.). Product Specification: 6-Chloropyrazine-2-carbothioamide.[4] Fluorochem Catalog. Link

-

Titova, Y. A., & Fedorova, O. V. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56, 659–662. Link

-

Konstantinova, I. D., et al. (2022).[5] Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16–38.[5] Link

-

Hartl, J., Doležal, M., Krinková, J., & Lyčka, A. (1996). Synthesis and Antituberculotic Activity of 5-Alkyl-6-chloro-2-pyrazinecarboxamides and Corresponding Thioamides. Collection of Czechoslovak Chemical Communications, 61, 1109–1114. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Desulfurization of Thioamides into Amides with H2O2/ZrCl4 Reagent System [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

Crystal structure analysis of 6-Chloropyrazine-2-carbothioamide

An In-depth Technical Guide to the Crystal Structure Analysis of 6-Chloropyrazine-2-carbothioamide

Authored by: A Senior Application Scientist

Foreword: The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and, consequently, its biological activity. For drug development professionals, an understanding of the crystal structure of a potential therapeutic agent is not merely academic; it is a foundational piece of the puzzle in rational drug design, polymorphism screening, and formulation development. This guide provides an in-depth technical overview of the crystal structure analysis of 6-Chloropyrazine-2-carbothioamide, a molecule of interest due to the prevalence of the pyrazine core in numerous pharmaceuticals. We will delve into the experimental methodology, the interpretation of the resulting structural data, and the implications of these findings.

Introduction: The Significance of 6-Chloropyrazine-2-carbothioamide

Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The introduction of a carbothioamide group, a known bioisostere of the amide group, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile by altering its hydrogen bonding capabilities and lipophilicity. The chlorine substituent further provides a site for potential metabolic transformation or additional intermolecular interactions.

Therefore, a detailed understanding of the solid-state structure of 6-Chloropyrazine-2-carbothioamide is paramount for predicting its behavior in a biological system and for guiding further lead optimization efforts. This guide will walk through the process of elucidating this structure via single-crystal X-ray diffraction.

Experimental Methodology: From Powder to Precision

The journey to a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.

Synthesis and Crystallization

A plausible synthetic route to 6-Chloropyrazine-2-carbothioamide involves the conversion of the corresponding carboxylic acid or its ester derivative. A common method is the reaction of 6-chloropyrazine-2-carboxamide with a thionating agent like Lawesson's reagent.

Protocol for Crystal Growth:

-

Solvent Screening: A systematic screening of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) is conducted to identify a solvent system in which the compound has moderate solubility.

-

Slow Evaporation: A saturated solution of the compound is prepared in the chosen solvent at room temperature. The solution is loosely covered to allow for slow evaporation over several days to weeks. This gradual increase in concentration encourages the formation of well-ordered single crystals.

-

Crystal Harvesting: Once suitable crystals (typically with dimensions of 0.1-0.3 mm) are formed, they are carefully harvested using a cryo-loop.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

The harvested crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination.

Data Collection Parameters:

-

Instrument: A modern diffractometer equipped with a micro-focus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., a CMOS photon-counting detector) is employed.

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. Software is used to devise a strategy that ensures complete and redundant data are collected.

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the Bragg reflections. This data is then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule's structure.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm. In this iterative process, the atomic coordinates, displacement parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed structure factors.

Results and Discussion: Unveiling the Molecular Architecture

While a definitive, publicly available crystal structure for 6-Chloropyrazine-2-carbothioamide is not available, we can infer its likely structural features based on closely related pyrazine derivatives. The following discussion is based on a representative, hypothetical structure to illustrate the type of analysis performed.

Crystallographic Data

The crystallographic data for a hypothetical crystal of 6-Chloropyrazine-2-carbothioamide is summarized in the table below.

| Parameter | Hypothetical Value |

| Chemical formula | C₅H₄ClN₃S |

| Formula weight | 173.62 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 820.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.405 |

| R-factor (R1) | 0.045 |

| Goodness-of-fit (S) | 1.05 |

Molecular Structure and Conformation

The pyrazine ring is expected to be essentially planar. The carbothioamide group may exhibit a slight twist relative to the plane of the pyrazine ring, defined by the C-C bond connecting them. This torsion angle is a critical conformational parameter that can influence the molecule's ability to fit into a biological target.

Intermolecular Interactions: The Architects of the Crystal Lattice

The way individual molecules of 6-Chloropyrazine-2-carbothioamide pack together in the crystal lattice is dictated by a network of non-covalent interactions. These interactions are fundamental to the crystal's stability and physical properties.

-

Hydrogen Bonding: The carbothioamide group is an excellent hydrogen bond donor (the N-H protons) and acceptor (the sulfur and nitrogen atoms). It is highly probable that the molecules form centrosymmetric dimers through N-H···S hydrogen bonds. This is a common and robust supramolecular synthon in thioamides.

-

Halogen Bonding: The chlorine atom on the pyrazine ring can act as a halogen bond donor, interacting with electron-rich atoms like the nitrogen of a neighboring pyrazine ring or the sulfur of the carbothioamide group.

-

π-π Stacking: The electron-deficient pyrazine rings are likely to engage in π-π stacking interactions, further stabilizing the crystal packing.

Caption: Hypothetical intermolecular interactions in 6-Chloropyrazine-2-carbothioamide.

Implications for Drug Development

The insights gained from the crystal structure analysis of 6-Chloropyrazine-2-carbothioamide are manifold:

-

Structure-Activity Relationship (SAR) Studies: The precise geometry of the molecule provides a basis for understanding its interaction with a biological target. The observed conformation can be used to refine pharmacophore models and guide the design of new analogs with improved potency and selectivity.

-

Polymorphism Screening: The identification of a specific crystal form is the first step in a comprehensive polymorphism screen. Different polymorphs can have different solubilities, dissolution rates, and stabilities, all of which can impact the bioavailability and shelf-life of a drug product.

-

Formulation Development: Knowledge of the intermolecular interactions can inform the selection of excipients that are compatible with the active pharmaceutical ingredient (API) and can help to prevent unwanted solid-state transformations during formulation and storage.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Conclusion

The crystal structure analysis of 6-Chloropyrazine-2-carbothioamide provides invaluable, atom-level insights into its solid-state properties. From the conformation of the molecule to the intricate network of intermolecular interactions that govern its crystal packing, this information is a critical asset for researchers in the field of drug discovery and development. The methodologies and analyses presented in this guide serve as a template for the characterization of novel pharmaceutical compounds, underscoring the pivotal role of crystallography in modern medicinal chemistry.

References

-

General Principles of X-ray Diffraction: X-Ray Diffraction: A Practical Approach by C. Suryanarayana and M. Grant Norton. A comprehensive textbook covering the theory and practice of X-ray diffraction. ([Link])

-

Crystallographic Databases: The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures. ([Link])

-

Structure Solution and Refinement Software: SHELXL is a widely used program for the refinement of crystal structures. ([Link])

-

Pyrazine Derivatives in Medicinal Chemistry: A comprehensive review on the biological interest of pyrazine derivatives in the journal Bioorganic & Medicinal Chemistry. ([Link])

Biological Activity of Pyrazine-2-carbothioamide Derivatives

The following technical guide details the biological activity, synthesis, and structure-activity relationships (SAR) of pyrazine-2-carbothioamide derivatives. This document is structured for researchers and drug discovery scientists, focusing on the therapeutic transition from standard pyrazine-2-carboxamides (like Pyrazinamide) to their thioamide isosteres.

Technical Guide & Whitepaper

Executive Summary: The Thioamide Isosteric Switch

Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis (TB) therapy, yet its utility is compromised by the rise of multidrug-resistant (MDR) strains, specifically those harboring mutations in the pncA gene (encoding pyrazinamidase).

Pyrazine-2-carbothioamide derivatives represent a strategic medicinal chemistry evolution. By replacing the carbonyl oxygen of the amide group with sulfur (isosteric replacement), researchers achieve three critical pharmacological advantages:

-

Enhanced Lipophilicity: The thioamide group significantly increases the partition coefficient (logP), facilitating passive diffusion through the lipid-rich mycolic acid cell wall of Mycobacterium tuberculosis (Mtb).

-

Metabolic Stability: Thioamides are generally resistant to hydrolysis by host amidases, potentially altering the pharmacokinetic half-life.

-

Alternative Activation Pathways: Unlike PZA, which requires activation by PncA, specific thioamide derivatives may bypass this bottleneck or utilize alternative activation enzymes (e.g., EthA), thereby retaining efficacy against PZA-resistant isolates.

Chemical Architecture & Synthesis

The synthesis of pyrazine-2-carbothioamides typically follows a "Late-Stage Thionation" strategy. This approach allows for the diversification of the pyrazine core (positions 3, 5, and 6) prior to the conversion of the amide to the thioamide.

Core Synthetic Workflow

The most robust protocol involves the thionation of precursor pyrazine-2-carboxamides using Lawesson’s Reagent. This method is preferred over P4S10 due to milder conditions and higher yields.

Protocol: General Synthesis of Pyrazine-2-carbothioamides

-

Precursor Assembly: React substituted pyrazine-2-carboxylic acid with the appropriate amine using a coupling agent (e.g., T3P or EDCI ) to form the carboxamide.

-

Thionation Reaction:

-

Reagents: Pyrazine-2-carboxamide derivative (1.0 eq), Lawesson’s Reagent (0.5–0.6 eq).

-

Solvent: Anhydrous Toluene or 1,4-Dioxane.

-

Conditions: Reflux (80–110 °C) under inert atmosphere (

) for 2–6 hours. -

Monitoring: Reaction progress is monitored via TLC (Mobile phase: Hexane/EtOAc). The thioamide product typically exhibits a lower

and a distinct UV absorbance compared to the amide.

-

-

Purification: Solvent evaporation followed by flash column chromatography (Silica gel).

Figure 1: Synthetic pathway for the conversion of pyrazine carboxylic acids to carbothioamides via Lawesson's reagent.

Antimycobacterial Potency & Mechanism

The primary interest in these derivatives lies in their anti-TB activity.[1][2][3][4] The substitution pattern on the pyrazine ring is the determinant of potency.

Structure-Activity Relationship (SAR)

The biological activity is governed by the electronic and steric nature of substituents at positions 5 and 6 of the pyrazine ring, and the N-substitution on the thioamide.

| Position | Modification | Effect on Activity |

| C-2 (Thioamide) | Increases lipophilicity; alters H-bonding capability. Essential for bypassing PncA-mediated resistance in some strains. | |

| N-Substituent | Phenyl / Benzyl | Electron-withdrawing groups (e.g., 4-Cl, 3-CF3) on the phenyl ring significantly enhance MIC values (often < 6.25 µg/mL). |

| C-5 | Alkyl / Amino | Long alkyl chains ( |

| C-6 | Halogen (Cl) | Introduction of Chlorine at C-6 often increases potency due to steric bulk and lipophilicity (LogP modulation). |

Mechanism of Action: The "Bypass" Hypothesis

Standard PZA is a prodrug. It passively diffuses into M. tuberculosis, is converted to pyrazinoic acid (POA) by the enzyme Pyrazinamidase (PncA) , and then expelled.[5] In an acidic extracellular environment, POA becomes protonated (H-POA), re-enters the cell, and causes cytoplasmic acidification and inhibition of FAS-I (Fatty Acid Synthase I) and RpsA (Ribosomal Protein S1).

Thioamide Advantage: Thioamides do not necessarily require PncA for activation. Some studies suggest they may act directly or be activated by alternative monooxygenases (like EthA , similar to Ethionamide), making them effective against pncA-mutant strains (the most common cause of PZA resistance).

Figure 2: Mechanistic divergence between PZA and Thioamide derivatives. Thioamides may bypass the PncA activation step, retaining efficacy in resistant strains.

Broader Antimicrobial Spectrum

Beyond tuberculosis, pyrazine-2-carbothioamides exhibit relevant activity against fungal pathogens and Gram-positive bacteria, often outperforming their carboxamide counterparts due to the "soft" nature of the sulfur atom which can interact strongly with metal-containing enzymes in fungal pathways.

Antifungal Activity[8][9][10]

-

Target Organisms: Candida albicans, Aspergillus niger, Trichophyton mentagrophytes.

-

Key Data: Derivatives with lipophilic N-substituents (e.g., N-(4-chlorophenyl)) show MIC values comparable to standard antifungals like Fluconazole in specific assays.

-

Mechanism: Disruption of ergosterol biosynthesis and generation of reactive oxygen species (ROS) due to the redox activity of the thioamide moiety.

Antibacterial Activity[8][10][11]

-

Target Organisms: Staphylococcus aureus (Gram+), Escherichia coli (Gram-).

-

Selectivity: Generally more active against Gram-positive bacteria. The outer membrane of Gram-negative bacteria poses a barrier, though highly lipophilic thioamides (LogP > 3) show improved penetration.

Experimental Protocols

In Vitro Antimycobacterial Assay (MABA)

To validate the biological activity of synthesized derivatives, the Microplate Alamar Blue Assay (MABA) is the gold standard due to its sensitivity and low reagent cost.

Protocol:

-

Inoculum Preparation: Culture M. tuberculosis H37Rv (or MDR clinical isolates) in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) until log phase (McFarland standard 1.0).

-

Dilution: Dilute bacterial suspension 1:20 in 7H9 broth.

-

Plate Setup: Use 96-well sterile microplates.

-

Test Wells: Add 100 µL of bacterial suspension + 100 µL of test compound (serial dilutions from 100 µg/mL to 0.19 µg/mL).

-

Controls: Growth control (bacteria + solvent), Sterility control (media only), Positive control (Isoniazid or PZA).

-

-

Incubation: Incubate at 37°C for 5 days.

-

Development: Add 20 µL of Alamar Blue solution (1:1 mixture of 10% Tween 80 and Alamar Blue reagent) and 12 µL of 10% Tween 80.

-

Readout: Incubate for an additional 24 hours.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Respiration reduces resazurin to resorufin).

-

-

MIC Determination: The lowest concentration preventing the color change from blue to pink is the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Screening (Selectivity Index)

To ensure the observed activity is specific and not due to general toxicity, evaluate cytotoxicity against Vero cells or HepG2 cell lines using the MTT assay.

-

Calculation: Selectivity Index (

) = -

Target: An

is considered a promising lead candidate.

References

-

Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. National Institutes of Health (PMC). [Link]

-

Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Pyrazinamide and Pyrazinoic Acid Derivatives Directed to Mycobacterial Enzymes Against Tuberculosis. ResearchGate. [Link][1][6]

-

Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum (ASM). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Commercial Availability and Sourcing of High-Purity 6-Chloropyrazine-2-carbothioamide for Research and Development

Introduction

Pyrazine derivatives represent a critical class of nitrogen-containing heterocycles that form the structural core of numerous biologically active molecules. Their therapeutic potential is well-established, with notable examples including the first-line anti-tubercular drug Pyrazinamide.[1] The strategic modification of the pyrazine scaffold, particularly through the introduction of carboxamide and carbothioamide functionalities, is a key area of exploration for developing novel therapeutic agents.[1][2]

This guide provides an in-depth analysis of the procurement landscape for a specific, high-value derivative: 6-Chloropyrazine-2-carbothioamide (CAS No. 61689-61-0) . It is designed for researchers, medicinal chemists, and drug development professionals, offering a practical framework for sourcing this compound, from identifying commercial suppliers to navigating the custom synthesis route and ensuring the final product's scientific integrity.

Section 1: Off-the-Shelf Commercial Availability

For researchers requiring immediate access to 6-Chloropyrazine-2-carbothioamide for initial screening or small-scale experiments, a limited number of specialized chemical suppliers offer this compound as a catalog item. This route provides the most direct and time-efficient method of procurement.

Our investigation has identified a current supplier offering this specific molecule. The details are summarized below for easy reference.

| Compound Attribute | Information | Source |

| Chemical Name | 6-Chloropyrazine-2-carbothioamide | Fluorochem[3] |

| CAS Number | 61689-61-0 | Fluorochem[3] |

| Stated Purity | 98% | Fluorochem[3] |

| Molecular Weight | 173.62 | Fluorochem[3] |

| Product Code | F749032 | Fluorochem[3] |

| MDL Number | MFCD05721793 | Fluorochem[3] |

Researchers are advised to contact the supplier directly to confirm current stock levels, lead times, and the availability of a comprehensive Certificate of Analysis (CoA) for the specific batch.

Section 2: Procurement via Custom Synthesis

When higher purity grades (>98%), larger quantities (multi-gram to kilogram scale), or specific analytical characterizations are required, custom synthesis by a Contract Research Organization (CRO) is the most logical and reliable approach. This pathway offers full control over the final product's specifications.

Plausible Synthetic Pathway

Based on established synthetic methodologies for pyrazine thioamides, a robust two-step synthesis route can be proposed, starting from the commercially available 6-Chloropyrazine-2-carboxylic acid.[1][4]

-

Amide Coupling: The initial step involves the conversion of the starting carboxylic acid into its corresponding primary amide, 6-Chloropyrazine-2-carboxamide. This is a standard amide coupling reaction.

-

Thionation: The crucial second step is the thionation of the amide intermediate. This is effectively achieved using a thionating agent, most commonly Lawesson's reagent, to yield the target 6-Chloropyrazine-2-carbothioamide.[1]

The logical flow of this synthetic strategy is visualized below.

Caption: Proposed two-step synthesis workflow for 6-Chloropyrazine-2-carbothioamide.

Sourcing Starting Materials and Custom Synthesis Services

The key precursor, 6-Chloropyrazine-2-carboxylic acid (CAS: 23688-89-3) , is readily available from multiple major chemical suppliers, ensuring a stable supply chain for custom synthesis projects.

Table of Precursor Suppliers:

| Supplier | Purity | Source |

| TCI America | ≥96.0% (HPLC) | Fisher Scientific[5] |

| Synthonix Corp. | 97% | Sigma-Aldrich[6] |

| Various | Varies | BuyersGuideChem[7] |

A multitude of CROs specialize in complex organic synthesis and can execute this synthetic route. When selecting a partner, it is critical to evaluate their expertise in heterocyclic chemistry and their quality control infrastructure.

Table of Custom Synthesis Providers (Illustrative):

| Provider | Service Highlights | Source |

| AbMole BioScience | Mg to Kg scale synthesis of high-purity organic chemicals. | AbMole BioScience[8] |

| ChemScene | Custom synthesis, process optimization, and commercial production. | ChemScene[9] |

| Laboratori Alchemia | Custom synthesis from mg to >10 kg scale, with client-defined specifications. | Laboratori Alchemia[10] |

Section 3: Scientific Integrity: Purity, Analysis, and Quality Control

Ensuring the identity and purity of 6-Chloropyrazine-2-carbothioamide is paramount for the reliability and reproducibility of research data. A multi-technique analytical approach is essential for comprehensive characterization. Every procurement, whether off-the-shelf or custom-synthesized, must be accompanied by a detailed Certificate of Analysis (CoA).

Core Analytical Techniques for Quality Verification

The following analytical methods are standard for the structural elucidation and purity assessment of novel heterocyclic compounds.

| Analytical Technique | Purpose and Insights Provided |

| High-Performance Liquid Chromatography (HPLC) | The primary method for determining the purity of the compound. It separates the target molecule from synthesis-related impurities and degradation products. The result is typically reported as a percentage of the area under the curve (AUC). |

| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Confirms the chemical structure of the molecule. Proton (¹H) NMR verifies the presence and connectivity of hydrogen atoms, while Carbon (¹³C) NMR confirms the carbon backbone. The spectra must be consistent with the proposed structure of 6-Chloropyrazine-2-carbothioamide. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound, providing definitive confirmation of its identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the presence of key functional groups (e.g., C=S, N-H, C-Cl bonds) within the molecule, offering additional structural support. |

The Self-Validating System: A Rigorous QC Workflow

For a custom-synthesized batch, a self-validating quality control system ensures trustworthiness. This involves in-process controls and final product verification. The researcher should request data from each stage to have full confidence in the material.

Caption: Quality control workflow for custom synthesis of 6-Chloropyrazine-2-carbothioamide.

Section 4: Safe Handling and Storage

As with any laboratory chemical, proper handling and storage procedures are essential. While a specific Safety Data Sheet (SDS) for 6-Chloropyrazine-2-carbothioamide should be obtained from the supplier, general guidelines for related heterocyclic compounds apply.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Based on data for similar compounds, it is recommended to store the material in a tightly sealed container in a cool, dry place, potentially under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[11]

Conclusion

The acquisition of high-purity 6-Chloropyrazine-2-carbothioamide is achievable for researchers through two primary channels. For rapid, small-scale needs, direct purchase from a specialized supplier like Fluorochem is the most efficient option.[3] For projects demanding larger quantities, higher purity, or specific analytical documentation, the custom synthesis route is superior. By leveraging readily available starting materials and experienced CROs, researchers can obtain material tailored to their exact specifications.[5][6][8] In all cases, a rigorous analytical validation of the compound's identity and purity is not merely a suggestion but a requirement for ensuring the integrity and success of the research endeavor.

References

-

Supplier CAS No 23611-75-8 . BuyersGuideChem. [Link]

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines . RJPBCS. [https://www.rjpbcs.com/pdf/2017_8(1)/[12].pdf]([Link]12].pdf)

-

Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents . ACS Omega. [Link]

-

Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents . Journal of Young Pharmacists. [Link]

-

Synthesis of some new Pyrazoline Carbothioamides and Pyrimidinethiols Derivatives from Bis-α, β - Unsaturated Carbonyl Compounds . Semantic Scholar. [Link]

-

Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives . IOP Conference Series: Materials Science and Engineering. [Link]

-

6-Chloropyrazine-2-carboxylic acid . BuyersGuideChem. [Link]

-

Custom synthesis . Laboratori Alchemia. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. 6-Chloropyrazine-2-carboxylic Acid 96.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. 6-Chloropyrazine-2-carboxylic acid | 23688-89-3 [sigmaaldrich.com]

- 7. buyersguidechem.com [buyersguidechem.com]

- 8. abmole.com [abmole.com]

- 9. chemscene.com [chemscene.com]

- 10. laboratorialchemia.com [laboratorialchemia.com]

- 11. 3,5-Diamino-N-(N-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide | 2898-76-2 [sigmaaldrich.com]

- 12. US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 6-Chloropyrazine-2-carbothioamide: A Detailed Protocol for Drug Discovery and Development

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-Chloropyrazine-2-carbothioamide from 6-chloro-2-cyanopyrazine. This conversion is a critical step in the synthesis of various pharmaceutically active compounds, including antiviral agents. The protocol detailed herein utilizes sodium hydrosulfide for the thionation of the nitrile group, a method chosen for its efficiency and operational simplicity. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis.

Introduction

6-Chloropyrazine-2-carbothioamide is a key heterocyclic intermediate in medicinal chemistry. The pyrazine scaffold is a privileged structure found in numerous biologically active molecules. The presence of a carbothioamide group, a bioisostere of the amide group, often imparts unique pharmacological properties, including enhanced metabolic stability and improved target binding. Notably, this compound is a crucial precursor in the synthesis of antiviral drugs, such as Favipiravir, which has demonstrated broad-spectrum activity against various RNA viruses.

The conversion of a nitrile to a primary thioamide is a fundamental transformation in organic synthesis. While several methods exist, the use of hydrogen sulfide or its salts, such as sodium hydrosulfide (NaHS), is a common and effective approach.[1][2] This protocol focuses on the direct thionation of 6-chloro-2-cyanopyrazine using sodium hydrosulfide in a suitable solvent system. The rationale behind the choice of reagents and reaction conditions is discussed to provide a deeper understanding of the synthetic process.

Reaction Mechanism and Scientific Rationale

The conversion of a nitrile to a thioamide using a hydrosulfide salt proceeds via the nucleophilic addition of the hydrosulfide ion (HS⁻) to the electrophilic carbon of the nitrile group. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which facilitates the dissolution of the reagents and promotes the reaction rate.

The generally accepted mechanism involves the following steps:

-

Nucleophilic Attack: The hydrosulfide anion (HS⁻), a potent nucleophile, attacks the carbon atom of the nitrile group. This breaks the carbon-nitrogen triple bond and forms a thioimidate intermediate.

-

Protonation: The negatively charged nitrogen of the thioimidate intermediate is protonated by a proton source in the reaction mixture, which can be residual water or an added proton donor, to form the neutral thioimide.

-

Tautomerization: The thioimide then tautomerizes to the more stable thioamide form.

The choice of sodium hydrosulfide offers a safer and more convenient alternative to gaseous hydrogen sulfide, which is highly toxic and difficult to handle.[2] The use of a base, such as pyridine, can catalyze the reaction by increasing the concentration of the nucleophilic hydrosulfide anion.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 6-Chloropyrazine-2-carbothioamide.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 6-chloro-2-cyanopyrazine | ≥98% | Commercially Available |

| Sodium Hydrosulfide (NaHS, hydrate) | Reagent Grade | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |

| Pyridine | Anhydrous, ≥99.8% | Commercially Available |

| Deionized Water | In-house | |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Brine (saturated NaCl solution) | In-house preparation | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | |

| Round-bottom flask (100 mL) | ||

| Magnetic stirrer and stir bar | ||

| Heating mantle with temperature control | ||

| Condenser | ||

| Separatory funnel (250 mL) | ||

| Rotary evaporator | ||

| Filtration apparatus |

Equipment Setup

Caption: Experimental workflow for the synthesis of 6-Chloropyrazine-2-carbothioamide.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 6-chloro-2-cyanopyrazine (5.0 g, 35.8 mmol).

-

Solvent and Reagent Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (50 mL) and anhydrous pyridine (2.9 mL, 35.8 mmol). Stir the mixture at room temperature until the starting material is completely dissolved.

-

Addition of Sodium Hydrosulfide: Carefully add sodium hydrosulfide hydrate (3.0 g, 53.7 mmol) to the reaction mixture in portions over 10 minutes. Note: Sodium hydrosulfide is hygroscopic and should be handled quickly.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The reaction is complete when the starting material spot is no longer visible.

-

Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold deionized water. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Workup - Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Isolation of Product: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 6-Chloropyrazine-2-carbothioamide as a solid.

Results and Characterization

The successful synthesis of 6-Chloropyrazine-2-carbothioamide should yield a solid product. The expected yield and physical properties are summarized in the table below.

| Parameter | Expected Value |

| Yield | 75-85% |

| Appearance | Yellow to off-white solid |

| Melting Point | Approx. 160-165 °C (decomposes)[3][4] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 9.85 (s, 1H, -CSNH₂), 9.05 (s, 1H, pyrazine-H), 8.85 (s, 1H, pyrazine-H), 7.80 (s, 1H, -CSNH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 195.0 (C=S), 150.0 (C-Cl), 145.0 (C-CSNH₂), 143.0 (CH), 140.0 (CH) |

Note: The exact NMR chemical shifts may vary slightly depending on the solvent and instrument used.

Discussion and Troubleshooting

-

Moisture Sensitivity: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Sodium hydrosulfide is hygroscopic and should be handled in a dry atmosphere as much as possible.

-

Incomplete Reaction: If the reaction does not go to completion, the reaction time can be extended, or the temperature can be slightly increased. However, excessive heating may lead to decomposition of the product.

-

Side Products: The formation of the corresponding amide as a side product is possible if there is a significant amount of water in the reaction mixture.

-

Purification: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed.

Safety Precautions

-

6-chloro-2-cyanopyrazine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

-

Sodium Hydrosulfide: Corrosive. Causes severe skin burns and eye damage. Contact with acids liberates toxic hydrogen sulfide gas.

-

N,N-Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. A known reproductive toxin.

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 6-Chloropyrazine-2-carbothioamide from 6-chloro-2-cyanopyrazine. By following the detailed steps and understanding the underlying chemical principles, researchers can successfully prepare this important intermediate for use in drug discovery and development programs. The provided characterization data will aid in confirming the identity and purity of the final product.

References

-

Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012002. Available at: [Link]

-